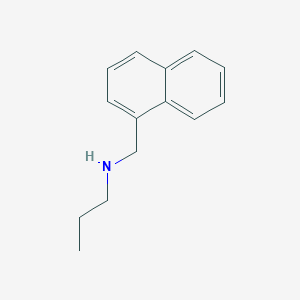

N-(naphthalen-1-ylmethyl)propan-1-amine

Description

Properties

CAS No. |

101828-12-0 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-(naphthalen-1-ylmethyl)propan-1-amine |

InChI |

InChI=1S/C14H17N/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,15H,2,10-11H2,1H3 |

InChI Key |

OAWDITXABOUZMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-chloromethylnaphthalene (1.0 equiv) is combined with propan-1-amine (1.2 equiv) in toluene under cooling (5°C). Powdered KOH (1.5 equiv) and TBAB (5 mol%) are introduced gradually to mitigate exothermicity. The mixture is stirred at 25°C for 4–6 hours, followed by aqueous workup and distillation under reduced pressure to isolate the product.

Key Advantages :

- High Yield : Isolation yields of 80–85% are achievable after vacuum distillation.

- Scalability : The absence of sensitive reagents (e.g., hydrogen gas) simplifies industrial adaptation.

Challenges :

- Over-Alkylation Risk : Excess propan-1-amine (1.2–1.5 equiv) is critical to suppress di-alkylation.

- Purification Requirements : Distillation or chromatography is necessary to remove residual naphthalene derivatives.

Reductive Amination Using Naphthalen-1-ylmethyl Aldehyde

Reductive amination offers an alternative route by condensing naphthalen-1-ylmethyl aldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Synthetic Protocol

A mixture of naphthalen-1-ylmethyl aldehyde (1.0 equiv) and propan-1-amine (1.1 equiv) in methanol is stirred at room temperature for 1 hour to form the imine intermediate. NaBH3CN (1.5 equiv) is then added portionwise, and the reaction is maintained at 40°C for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield and Limitations :

- Moderate Efficiency : Typical yields range from 60–70%, constrained by aldehyde availability and imine stability.

- Aldehyde Synthesis : Naphthalen-1-ylmethyl aldehyde must be prepared separately, often via oxidation of 1-methylnaphthalene or reduction of naphthalene-1-carboxylic acid.

Phase Transfer-Catalyzed N-Alkylation

Building on the alkylation method, phase transfer catalysis enhances reaction kinetics and selectivity. TBAB facilitates the migration of the hydroxide ion into the organic phase, promoting deprotonation of propan-1-amine and accelerating nucleophilic attack on 1-chloromethylnaphthalene.

Optimized Parameters :

- Catalyst Loading : 5 mol% TBAB.

- Solvent System : Toluene-water biphasic mixture.

- Temperature : 25–40°C to balance reaction rate and side-product formation.

Performance Metrics :

- Yield Enhancement : 85–90% purity before distillation, outperforming non-catalyzed routes.

- Reduced By-Products : The PTC minimizes hydrolysis of 1-chloromethylnaphthalene to naphthalenemethanol.

Comparative Analysis of Synthetic Methods

Table 1. Synthesis Method Comparison

| Method | Reagents/Conditions | Yield | Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Alkylation | 1-Chloromethylnaphthalene, KOH, TBAB | 80–85% | 4–6 | High | High |

| Reductive Amination | Naphthalen-1-ylmethyl aldehyde, NaBH3CN | 60–70% | 12–24 | Moderate | Moderate |

| Phase Transfer Catalysis | TBAB, KOH, Toluene | 85–90% | 4–6 | High | High |

| Iridium-Catalyzed | [Ir(COD)Cl]₂, Phenylsilane | N/A | 16–24 | Low | Low |

Industrial-Scale Production Considerations

For commercial manufacturing, the alkylation and phase transfer-catalyzed methods are preferred due to their robustness and cost-effectiveness. Key industrial adaptations include:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for 1-chloromethylnaphthalene synthesis.

- In Situ Chloromethylation : Direct generation of 1-chloromethylnaphthalene from naphthalene, formaldehyde, and HCl, avoiding intermediate isolation.

- Waste Management : Recycling toluene and aqueous phases to minimize environmental impact.

Scientific Research Applications

Mechanism of Action

The mechanism by which (NAPHTHALEN-1-YLMETHYL)(PROPYL)AMINE exerts its effects is primarily through its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but reduce basicity compared to electron-donating groups (e.g., morpholino) .

- Chirality : Chiral centers in compounds like (S)-N-((R)-1-(naphthalen-1-yl)ethyl)-propan-1-amine influence enantioselective interactions, critical in drug design .

Challenges :

- Limited commercial availability of precursors (e.g., substituted benzylamines) drives up costs .

- Fluorinated analogues require specialized reagents (e.g., trifluoromethylphenyl boronic acids), complicating scalability .

Biological Activity

N-(naphthalen-1-ylmethyl)propan-1-amine, also known as 3-(Naphthalen-1-yl)propan-1-amine, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthalene ring attached to a propanamine backbone. Its molecular formula is , and it possesses a molecular weight of approximately 241.33 g/mol. The compound's structure allows it to interact with various biological targets, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors. It has been shown to modulate the activity of neurotransmitter systems, particularly those involving histamine receptors. The compound acts as an antagonist/inverse agonist at the histamine H3 receptor (H3R), which plays a crucial role in regulating neurotransmitter release in the central nervous system .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Research has highlighted the diverse pharmacological effects of this compound:

-

Histamine H3 Receptor Studies :

- A study demonstrated that the compound effectively inhibited cAMP production in HEK293 cells expressing recombinant human H3Rs, indicating its potential as a therapeutic agent for cognitive disorders .

- The compound showed an IC50 value of 41.7 ± 8.5 nM in functional assays, confirming its potency at H3R.

- Antimicrobial Activity :

- Synthesis and Structural Activity Relationships :

Q & A

Q. What are the optimal synthetic routes for N-(naphthalen-1-ylmethyl)propan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves a nucleophilic substitution or reductive amination between naphthalen-1-ylmethanol and propan-1-amine. Key steps include:

- Step 1 : Activation of the naphthalen-1-ylmethanol using a coupling agent (e.g., DCC or EDC) to generate an intermediate.

- Step 2 : Reaction with propan-1-amine under controlled pH (7–9) to avoid side reactions.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Critical variables affecting yield include solvent polarity (e.g., THF vs. DCM), temperature (40–60°C optimal), and stoichiometric ratios (1:1.2 amine:alcohol). Impurities often arise from over-alkylation or incomplete activation, necessitating rigorous NMR and LC-MS validation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : NMR confirms the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and the methylene group (δ 3.4–3.8 ppm) adjacent to the amine. NMR resolves the quaternary naphthalene carbons (δ 125–135 ppm) and the propanamine backbone (δ 40–50 ppm).

- IR : Stretching vibrations for the amine group (N–H, 3300–3500 cm) and aromatic C–C bonds (1600–1450 cm) are diagnostic.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular ion peaks ([M+H]) and detects trace impurities.

Validation against reference standards (e.g., PubChem data) is critical .

Q. How does the naphthalene moiety influence the compound’s physicochemical properties?

The naphthalene ring enhances hydrophobicity (logP ~3.5), impacting solubility in polar solvents. Planar aromaticity promotes π-π stacking in crystalline phases, observed via X-ray diffraction. The electron-rich ring also stabilizes charge-transfer complexes in spectroscopic assays, which must be accounted for in UV-Vis quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?

Conflicting SAR data often arise from:

- Substituent effects : Electron-withdrawing groups on the naphthalene ring may increase receptor binding affinity but reduce solubility.

- Stereochemical variability : Chiral centers (if present) require enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers.

- Assay interference : Fluorescent naphthalene derivatives may auto-interfere in high-throughput screens.

Q. Resolution strategies :

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include:

- Polymorphism : Multiple crystal forms due to flexible propanamine chain.

- Twinned crystals : Common in naphthalene derivatives, requiring careful data integration (e.g., using SHELXL’s TWIN command).

Q. Solutions :

Q. How does this compound interact with biological targets such as G protein-coupled receptors (GPCRs)?

The compound’s amine group forms hydrogen bonds with conserved aspartate residues (e.g., Asp113 in β-adrenergic receptors), while the naphthalene moiety engages in hydrophobic interactions with transmembrane helices. Methodological insights :

Q. What computational approaches are recommended for modeling the pharmacokinetics of this compound?

- ADME prediction : SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 metabolism.

- MD simulations : GROMACS with CHARMM36 force fields to study membrane permeation.

- QSAR : Develop models using descriptors like molar refractivity and topological polar surface area .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from:

- Metabolic instability : Rapid hepatic oxidation of the amine group.

- Plasma protein binding : High affinity for albumin reduces free drug concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.